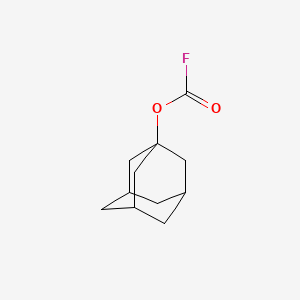

1-Adamantyl fluoroformate

Description

Historical Context and Evolution in Synthetic Methodologies

The development of adamantane-based reagents is rooted in the unique properties of the adamantane (B196018) cage structure, a rigid and stress-free hydrocarbon. wikipedia.org The synthesis of adamantane itself was a challenge, with the first successful, albeit low-yield, synthesis reported by Vladimir Prelog in 1941. wikipedia.org The exploration of adamantane derivatives for various applications soon followed.

A precursor to the fluoroformate, 1-adamantyl chloroformate, was prepared in 1966 and introduced the adamantyloxycarbonyl (Adoc) protecting group for amines. acs.org This development was a significant step in peptide synthesis. Later, in 1976, 1-adamantyl fluoroformate was prepared from 1-adamantol and fluorophosgene. nih.gov This crystalline and stable compound proved to be a highly effective reagent for introducing the Adoc group to amino acids, often resulting in high yields. nih.gov The fluoroformate derivative offered advantages in reactivity, particularly for the acylation of the imidazole (B134444) function in histidine. nih.gov

Early methods for creating adamantane-containing molecules often involved Friedel–Crafts alkylation, for example, reacting 1-adamantanol (B105290) with a substrate in the presence of a strong acid. sci-hub.se Over time, more sophisticated cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have been employed to create more complex adamantyl-substituted compounds. sci-hub.se

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The primary role of this compound in contemporary organic synthesis is as an efficient reagent for the introduction of the adamantyl (Ad) or adamantyloxycarbonyl (Adoc) group. This bulky, lipophilic group is of great interest in medicinal chemistry. The adamantane moiety is considered an important pharmacophore, a part of a molecule responsible for its pharmacological activity. sci-hub.se

The Adoc group serves as a protecting group for amines, a crucial step in the multi-step synthesis of peptides and other complex molecules. nih.govsigmaaldrich.com Protecting groups temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The stability of the Adoc group and the specific conditions required for its removal make it a valuable tool for chemists.

The introduction of an adamantyl group can significantly influence a molecule's biological properties. Its size and hydrophobicity can enhance binding to biological targets, such as receptors or enzymes, and can improve a drug's pharmacokinetic profile. sci-hub.se For instance, Amantadine, an adamantane derivative, is known for its antiviral and anti-Parkinsonian effects. ijpsr.com The adamantyl group's presence in various pharmacologically active compounds underscores its importance. sci-hub.se

Recent synthetic methods continue to utilize adamantyl-containing building blocks in the creation of novel compounds. For example, it has been used in the synthesis of ligands for various biological targets and in the development of N-heterocyclic carbene (NHC) catalysts for advanced organic synthesis. orgsyn.org

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The objective is to detail its historical development, from the initial synthesis of its precursors to the evolution of its own synthetic preparation. Furthermore, it highlights the compound's critical role in modern organic synthesis, specifically as a reagent for introducing the valuable adamantyloxycarbonyl (Adoc) protecting group. The significance of this function is contextualized within its applications in peptide synthesis and the broader field of medicinal chemistry, where the adamantane moiety is a key pharmacophore. The information is presented to be scientifically accurate and authoritative for a professional audience.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FO₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 198.23 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 62087-82-5 | sigmaaldrich.comnih.gov |

| Appearance | Colorless crystalline solid | nih.gov |

| Melting Point | 30-32 °C | nih.govsigmaaldrich.com |

| EC Number | 263-400-6 | sigmaaldrich.comnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-adamantyl carbonofluoridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLZKVOKOVFGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211128 | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; mp = 30-32 deg C; [Aldrich MSDS] | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62087-82-5 | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62087-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantyl fluoroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tricyclo(3,3,1,1',3,7)decan-1-yl) fluoroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Techniques

Optimized Synthesis from 1-Adamantanol (B105290) and Fluorophosgene

A primary and well-established method for preparing 1-adamantyl fluoroformate involves the reaction of 1-adamantanol with fluorophosgene. nih.gov This crystalline and stable fluoroformate is particularly useful in peptide chemistry for introducing the 1-adamantyloxycarbonyl protecting group to amino acids, resulting in high yields of the corresponding derivatives. nih.gov

Reaction Conditions and Yield Optimization

The synthesis of this compound from 1-adamantanol and fluorophosgene is a direct and efficient process. nih.gov Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically fine-tuned include the stoichiometry of the reactants, reaction temperature, solvent, and the method of product isolation. For instance, careful control of the addition rate of fluorophosgene to a solution of 1-adamantanol can minimize the formation of side products. The reaction is often carried out in an inert solvent to prevent unwanted side reactions.

| Parameter | Condition |

| Reactants | 1-Adamantanol, Fluorophosgene |

| Product | This compound |

| Key Application | Synthesis of 1-adamantyloxycarbonyl amino acids |

This table summarizes the core components of the synthesis of this compound from 1-adamantanol.

Continuous Process Development and Industrial Scale-Up

For the large-scale production of this compound, continuous process development offers significant advantages over batch processing. Continuous flow reactors can provide better control over reaction parameters, leading to improved safety, consistency, and yield. The industrial scale-up requires addressing challenges such as efficient heat and mass transfer, reagent handling (particularly of toxic fluorophosgene), and downstream processing for product purification. The development of scalable routes is critical, especially for compounds like 2-fluoroadenine, a key component in pharmaceuticals, where practical and large-scale synthesis is necessary. researchgate.net

Halogen Exchange Routes for Fluoroformate Synthesis

An alternative to the direct use of fluorophosgene is the synthesis of fluoroformates via halogen exchange reactions. researchgate.net These methods typically start with a more readily available chloroformate precursor, which is then converted to the corresponding fluoroformate.

A process for preparing fluoroformates involves reacting a corresponding chloroformate with an alkali metal fluoride (B91410) in ethylene (B1197577) carbonate at a temperature where the ethylene carbonate is liquid. google.com This method is reported to produce fluoroformates rapidly with excellent yields and purity. google.com

Utilization of Alkali Metal Fluorides

Alkali metal fluorides, such as potassium fluoride (KF) and sodium fluoride (NaF), are common reagents for halogen exchange. google.comdigitellinc.com The effectiveness of the exchange often depends on the reactivity of the fluoride salt and the reaction conditions. For example, spray-dried potassium fluoride is often preferred due to its high surface area and reactivity. The choice of solvent is also critical; polar aprotic solvents are typically used to enhance the solubility and nucleophilicity of the fluoride salt.

| Reactant | Product | Fluorinating Agent |

| 1-Adamantyl chloroformate | This compound | Alkali Metal Fluoride (e.g., KF) |

This interactive table outlines the key components in the halogen exchange synthesis of this compound.

Role of Crown Ether Additives in Halogen Exchange

To enhance the efficacy of halogen exchange reactions, crown ethers are often employed as phase-transfer catalysts. mdpi.com Crown ethers can complex with alkali metal cations, effectively "solubilizing" the fluoride salt in organic solvents and increasing the nucleophilicity of the fluoride anion. mdpi.com The addition of crown ethers like 18-crown-6 (B118740) can significantly accelerate the reaction rate and improve the yield of the desired fluoroformate. mdpi.comresearchgate.net This approach is particularly useful when dealing with less reactive chloroformates or when milder reaction conditions are required. researchgate.net

Fluorocarbonylation Approaches

Fluorocarbonylation represents a more advanced strategy for the synthesis of fluoroformates and other acyl fluorides. researchgate.netnih.gov These methods involve the introduction of a carbonyl fluoride moiety into a molecule. Recent advancements have focused on using reagents like O/S/Se=CF2 species or their equivalents for the direct construction of these compounds from heteroatom-nucleophiles. researchgate.net

Copper-catalyzed carbonylative coupling strategies have been developed for synthesizing acyl fluorides under photoirradiation. chemrxiv.orgorganic-chemistry.org These methods can transform various alkyl halides into the corresponding acyl fluorides in high yields using a copper catalyst and a fluoride salt under mild conditions. chemrxiv.orgorganic-chemistry.org While not specific to this compound in the provided context, these fluorocarbonylation methods represent a modern and versatile approach for the synthesis of acyl fluorides in general, which could be adapted for the synthesis of this compound. nih.govchemrxiv.orgorganic-chemistry.org

Purification and Isolation Strategies

Effective purification of this compound is essential for its use in sensitive applications such as peptide synthesis, where impurities can lead to undesirable side reactions. The choice of purification method depends on the nature of the impurities and the scale of the preparation.

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent. For this compound, which is a crystalline solid with a melting point of 30-32 °C, this method is particularly effective. nih.gov

A key impurity in the synthesis of this compound is often the starting material, 1-adamantanol. A specific and effective method for the removal of this impurity involves recrystallization from n-hexane. The procedure involves dissolving the crude product in n-hexane, followed by cooling to induce the crystallization of the pure this compound, while the more soluble 1-adamantanol remains in the mother liquor. While detailed quantitative data on the purity enhancement for this compound using this specific method is not extensively documented in publicly available literature, recrystallization from hexane (B92381) at low temperatures (e.g., -20°C) is a documented method for yielding high-purity crystalline products for other adamantane (B196018) derivatives.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For adamantane derivatives, various solvent systems have been employed, which can be indicative of potential alternatives for this compound.

Table 1: Common Solvents for Recrystallization of Adamantane Derivatives

| Solvent/Solvent System | Typical Application/Comment |

|---|---|

| n-Hexane | Effective for removing alcohol precursors like 1-adamantanol from less polar adamantane compounds. |

| Methanol/Ethanol (B145695) | Used for more polar adamantane derivatives. Often a poor solvent for by-products, allowing them to be precipitated and filtered off. google.com |

| Ether-based solvents | Can be used to obtain high-purity adamantane derivatives after initial purification steps. google.com |

| Methanol/Carbon Tetrachloride | A combination used for the recrystallization of related compounds like 1-fluoroadamantane. orgsyn.org |

This table is a compilation of solvents used for various adamantane derivatives and suggests potential systems for this compound based on chemical similarities.

Vacuum distillation is an essential technique for the purification of liquid compounds that are thermally unstable or have high boiling points at atmospheric pressure. wikipedia.org By reducing the pressure, the boiling point of the substance is lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition. While this compound is a solid at room temperature, its relatively low melting point allows it to be purified by distillation under reduced pressure.

General procedures for the purification of various fluoroformates by vacuum distillation have been established. These often involve an initial evaporation under vacuum to collect volatile compounds, which are then subjected to a more precise distillation. google.com For instance, related fluoroformates have been purified with high yields and purities using this method.

Table 2: Vacuum Distillation Data for Selected Fluoroformates

| Compound | Boiling Point (°C) | Pressure (mm Hg) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isopropyl fluoroformate | Not specified | 35-760 (evaporation) | 93 | 99.9 (by GC) |

| n-Octyl fluoroformate | 87 | 14 | 89 | Not specified |

| Neopentyl fluoroformate | 60 | 20 | 92 | Not specified |

| Cyclohexyl fluoroformate | 55-56 | 22 | 84 | Not specified |

This data is for other fluoroformate compounds and serves to illustrate the typical conditions used for their purification by vacuum distillation. google.com The optimal conditions for this compound would need to be determined empirically but are expected to be in a similar range, adjusted for its higher molecular weight.

Reaction Mechanisms and Kinetic Studies of 1 Adamantyl Fluoroformate

Solvolysis Reaction Pathways

The solvolysis of 1-adamantyl fluoroformate proceeds via two competing pathways: an ionization pathway, often referred to as solvolysis-decomposition, and an addition-elimination pathway. mdpi.comsemanticscholar.org The prevalence of each pathway is highly dependent on the properties of the solvent, particularly its ionizing power and nucleophilicity. koreascience.krhanyang.ac.kr

Ionization (SN1-like) Pathway

The ionization pathway is characterized by the initial formation of a carbocation intermediate. nih.govsemanticscholar.org This pathway is favored in solvents with high ionizing power and low nucleophilicity. koreascience.kr

In the ionization pathway, the C-O bond of the fluoroformate cleaves to generate the highly stable 1-adamantyl cation and a fluoroformate anion. semanticscholar.orgoup.com The stability of the tertiary 1-adamantyl cation is a key driving force for this pathway. koreascience.krmdpi.com The subsequent capture of this carbocation by the solvent or decomposition via loss of carbon dioxide leads to the final products. semanticscholar.orghanyang.ac.kr For instance, in the solvolysis of 1-adamantyl chloroformate, a related compound, the reaction proceeds almost entirely through the ionization pathway to form the 1-adamantyl cation. nih.govpsu.edu

Highly ionizing solvents, such as aqueous mixtures of 2,2,2-trifluoroethanol (B45653) (TFE), promote the ionization pathway. koreascience.krnih.gov These solvents are effective at stabilizing the charged intermediates formed during the reaction. The low nucleophilicity of these fluoroalcohols disfavors the alternative addition-elimination pathway. koreascience.kr The rate of solvolysis via the ionization pathway is significantly accelerated in these solvents. For example, the solvolysis rate of t-butyl fluoroformate, which proceeds through an ionization mechanism, is 400 times faster in 70% TFE than in 100% ethanol (B145695). koreascience.kr

Formation of 1-Adamantyl Cation Intermediate

Addition-Elimination (SN2-like) Pathway

In less ionizing and more nucleophilic solvents, the addition-elimination pathway becomes dominant. koreascience.krhanyang.ac.kr This pathway involves the direct attack of a solvent molecule on the carbonyl carbon. mdpi.comsemanticscholar.org

The first step of the addition-elimination mechanism is the nucleophilic attack of a solvent molecule at the electrophilic carbonyl carbon of the this compound. koreascience.krkoreascience.kr This attack leads to the formation of a tetrahedral intermediate. koreascience.krnih.gov This pathway is characteristic of the solvolysis of many primary and secondary alkyl fluoroformates. mdpi.com

Interactive Data Table: Solvent Effects on the Solvolysis of this compound

The following table summarizes the kinetic data for the solvolysis of this compound in various solvents, illustrating the influence of solvent properties on the reaction pathway.

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Predominant Pathway |

| 100% Ethanol | 40.0 | - | Addition-Elimination |

| 80% Ethanol | 40.0 | - | Addition-Elimination |

| 97% TFE | 40.0 | - | Ionization |

| 80% HFIP | 40.0 | - | Ionization |

| 70% HFIP | 40.0 | - | Ionization |

Data derived from qualitative descriptions in the provided search results. Specific rate constants were not available in the snippets.

Prevalence in Nucleophilic Solvents (e.g., 80% Ethanol)

The solvolysis of this compound exhibits a notable mechanistic duality. Unlike 1-adamantyl chloroformate, which predominantly reacts via an ionization pathway across a wide range of solvents, the fluoroformate derivative shows a significant tendency towards an addition-elimination mechanism in less ionizing and more nucleophilic solvents. hanyang.ac.kr For instance, in 80% ethanol, a standard solvent for solvolysis studies, over 90% of the reaction of this compound proceeds through a rate-determining addition of the solvent to the acyl carbon. hanyang.ac.kr This behavior is a stark contrast to its chloroformate counterpart, where only a trace amount of the product from an addition-elimination pathway is detected, even in 100% ethanol. nih.gov

The reaction pathway is highly sensitive to the solvent's properties. In highly nucleophilic and/or weakly ionizing solvents, the bimolecular addition-elimination pathway is favored. koreascience.kr However, as the solvent's ionizing power increases and its nucleophilicity decreases, a shift towards an ionization mechanism (solvolysis-decomposition) is observed. nih.govkoreascience.kr This dual-mechanism behavior has been noted in various studies, highlighting the reduced tendency for ionization in the fluoroformate compared to the chloroformate. hanyang.ac.krnih.gov

Kinetic Analyses and Solvent Effects

The study of solvent effects on the reaction rates of this compound provides crucial insights into its reaction mechanisms. Kinetic analyses, particularly through the lens of the Grunwald-Winstein equation, activation parameters, and solvent isotope effects, offer a quantitative understanding of these processes.

Grunwald-Winstein Equation Application

The extended Grunwald-Winstein equation is a powerful tool for diagnosing solvolytic reaction mechanisms. nih.govnih.gov The equation is expressed as:

log(k/k₀) = lN_T + mY_Cl + c

where:

k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively. nih.gov

l represents the sensitivity of the reaction to changes in solvent nucleophilicity (N_T). nih.gov

m signifies the sensitivity to changes in solvent ionizing power (Y_Cl), based on the solvolysis of 1-adamantyl chloride. nih.gov

c is the intercept. nih.gov

The correlation of the specific rates of solvolysis of this compound with the solvent nucleophilicity scale (N_T) and the solvent ionizing power scale (Y_Cl) reveals the mechanistic nuances. nih.govaliyuncs.com For this compound, a change in mechanism from addition-elimination to ionization is observed as the solvent character changes from highly nucleophilic/low ionizing power to low nucleophilicity/high ionizing power. hanyang.ac.krkoreascience.kr This is in contrast to its chloroformate analog, which shows a dominant ionization pathway across most solvents. hanyang.ac.kr The application of the Grunwald-Winstein equation to this compound often requires analyzing the data in subsets of solvents to account for this mechanistic shift. hanyang.ac.kr

The sensitivity parameters, l (to solvent nucleophilicity) and m (to solvent ionizing power), derived from the Grunwald-Winstein equation, are diagnostic of the transition state's nature. aliyuncs.comosti.gov For the solvolysis of this compound, the l and m values vary depending on the solvent, reflecting the competing addition-elimination and ionization pathways. In more nucleophilic solvents where the addition-elimination mechanism prevails, a significant l value is expected. Conversely, in highly ionizing, non-nucleophilic solvents where the ionization mechanism dominates, a larger m value is anticipated. The ratio of l/m provides insight into the relative importance of nucleophilic attack versus ionization in the transition state. koreascience.kr

For comparison, the solvolysis of 1-adamantyl chloroformate, which proceeds primarily through an ionization mechanism, exhibits a negligible l value and a significant m value. mdpi.comnih.gov

Correlation of Rate Constants with Solvent Ionizing Power (YCl) and Nucleophilicity (NT)

Activation Parameters (ΔH≠ and ΔS≠)

The activation parameters, specifically the enthalpy of activation (ΔH≠) and the entropy of activation (ΔS≠), provide further evidence for the proposed reaction mechanisms.

For reactions proceeding via a bimolecular addition-elimination pathway, a more ordered transition state is expected, which is reflected in a significantly negative entropy of activation. mdpi.com In contrast, an ionization mechanism typically involves a less ordered transition state, leading to a less negative or even positive entropy of activation. mdpi.com

Studies on this compound have shown that the entropies of activation are in the range of -8.0 to -14.7 cal/mol·K, which are more negative than those for 1-adamantyl chloroformate (+3.3 to +6.7 cal/mol·K). mdpi.com This supports the notion that the fluoroformate has a greater tendency to react via a more associative (bimolecular) pathway compared to the chloroformate.

Table 1: Activation Parameters for the Solvolysis of 1-Adamantyl Haloformates

Solvent Isotope Effects (Kinetic Solvent Isotope Effects, KSIEs)

The kinetic solvent isotope effect (KSIE), determined by comparing the reaction rate in a protic solvent (e.g., methanol, MeOH) with its deuterated counterpart (e.g., methanol-d, MeOD), is a valuable tool for elucidating reaction mechanisms. koreascience.krosti.gov A significant KSIE value (typically k_MeOH / k_MeOD > 2) is indicative of general-base catalysis by a second solvent molecule in a bimolecular addition-elimination mechanism. nih.govmdpi.com Conversely, a KSIE value close to unity is often associated with an ionization pathway. mdpi.com

For this compound, the KSIE values can help distinguish between the competing pathways. For instance, the methanolysis of t-butyl fluoroformate, which proceeds via ionization, has a k_MeOH / k_MeOD ratio of 1.26. mdpi.com While specific KSIE values for this compound were not detailed in the provided search results, the general principle allows for mechanistic interpretation based on experimentally determined values.

Compound Index

Comparative Mechanistic Studies with Analogous Compounds

The reaction mechanism of this compound is significantly influenced by the structure of the alkyl group, the nature of the leaving group, and the solvent properties. A comparative analysis with analogous compounds reveals key differences in reaction pathways, primarily the competition between a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (S_N1) pathway.

Comparison with n-Octyl Fluoroformate

The solvolysis of n-octyl fluoroformate, a primary alkyl fluoroformate, proceeds consistently through an addition-elimination mechanism across a wide range of solvents. mdpi.com This contrasts with the behavior of the tertiary this compound, which exhibits dual reaction pathways. mdpi.comkoreascience.kr

In the addition-elimination mechanism, the solvent acts as a nucleophile, attacking the carbonyl carbon in the rate-determining step. For n-octyl fluoroformate, this pathway is dominant in all commonly studied solvents. mdpi.com In contrast, this compound's reaction mechanism is highly sensitive to the solvent's properties. In more nucleophilic and less ionizing solvents, it follows an addition-elimination pathway similar to n-octyl fluoroformate. However, in solvents with low nucleophilicity and high ionizing power, the mechanism shifts to an ionization pathway. mdpi.comkoreascience.kr This ionization involves the formation of the 1-adamantyl cation with the concurrent loss of carbon dioxide. koreascience.kr

A direct logarithmic comparison of the specific rates of solvolysis for benzyl (B1604629) fluoroformate and n-octyl fluoroformate shows a strong correlation, suggesting that in the addition-elimination region, their behaviors are closely parallel. mdpi.com The primary structural difference—a bulky tertiary adamantyl group versus a linear primary octyl group—accounts for the mechanistic divergence. The tertiary adamantyl group readily forms a stable carbocation, favoring the ionization pathway in appropriate solvents, a route not accessible to the primary n-octyl group. mdpi.com

Table 1: Mechanistic Comparison of this compound and n-Octyl Fluoroformate

| Compound | Alkyl Group Type | Dominant Mechanism in Most Solvents | Mechanism in Highly Ionizing, Low Nucleophilicity Solvents | Reference |

|---|---|---|---|---|

| This compound | Tertiary | Addition-Elimination | Ionization (S_N1) | mdpi.comkoreascience.kr |

| n-Octyl Fluoroformate | Primary | Addition-Elimination | Addition-Elimination | mdpi.commdpi.com |

Comparison with Benzyl Fluoroformate

The solvolysis of benzyl fluoroformate primarily proceeds via an addition-elimination mechanism, with the addition of the nucleophile being the rate-determining step. mdpi.com This behavior is similar to that of this compound in solvents that are not extremely high in ionizing power. mdpi.com For instance, in 60% 2,2,2-trifluoroethanol (TFE) and 40% ethanol, the solvolysis of this compound is mainly within the addition-elimination region. mdpi.com A comparison of selectivity values (S) in this solvent mixture shows nearly identical results for both benzyl fluoroformate (S = 0.036) and this compound (S = 0.039), highlighting the similarity in their reaction pathways under these conditions. mdpi.com

However, the parent compound, benzyl chloroformate, shows a shift toward an ionization mechanism in highly ionizing and weakly nucleophilic solvents like TFE-H₂O and hexafluoro-2-propanol (HFIP)-H₂O mixtures. mdpi.commdpi.com While benzyl fluoroformate itself largely avoids this ionization pathway, its chloroformate analog's behavior suggests that the benzyl group has a greater tendency toward ionization than a primary alkyl group like n-octyl, but less so than the tertiary 1-adamantyl group. mdpi.com The solvolyses of benzyl fluoroformate and n-octyl fluoroformate show a close parallel, indicating that the addition-elimination pathway is dominant for both under a wide range of conditions. mdpi.com

Comparison with 1-Adamantyl Chloroformate

The replacement of the fluorine atom in this compound with a chlorine atom, yielding 1-adamantyl chloroformate, leads to a dramatic shift in the reaction mechanism. The solvolysis of 1-adamantyl chloroformate is dominated by the ionization pathway (solvolysis-decomposition) across the full range of commonly studied solvents. mdpi.commdpi.comacs.org Products are formed via the capture of the stable 1-adamantyl cation, with only a trace amount of the mixed carbonate product (indicative of an addition-elimination reaction) detected in 100% ethanol. mdpi.com

In contrast, the solvolysis of this compound shows a reduced tendency towards ionization due to the stronger carbon-fluorine bond compared to the carbon-chlorine bond. mdpi.comnih.gov This leads to a mechanistic shift from ionization to addition-elimination as the solvent becomes more nucleophilic and/or less ionizing. mdpi.comkoreascience.kr

The fluoride (B91410)/chloride rate ratio (k_F/k_Cl) serves as a useful mechanistic probe. For the ionization pathway, this ratio is typically very small; for 1-adamantyl haloformate solvolyses, it is approximately 10⁻⁵. nih.govaliyuncs.com However, in solvents where the fluoroformate reacts via the addition-elimination pathway, the k_F/k_Cl ratio can be close to or greater than unity. mdpi.com For example, in 100% ethanol, the k_F/k_Cl ratio for benzyl haloformates is 1.1, while for n-octyl haloformates it is 0.6. mdpi.com This stark difference in reactivity and mechanism underscores the profound influence of the halogen leaving group on the solvolysis of 1-adamantyl haloformates.

Table 2: Mechanistic Pathways of 1-Adamantyl Haloformates

| Compound | Dominant Reaction Pathway | Mechanism in Less Ionizing/More Nucleophilic Solvents | k_F/k_Cl Ratio (Ionization Pathway) | Reference |

|---|---|---|---|---|

| This compound | Dual Pathways (Ionization and Addition-Elimination) | Addition-Elimination | ~10⁻⁵ | mdpi.comkoreascience.krnih.gov |

| 1-Adamantyl Chloroformate | Ionization | Ionization | mdpi.commdpi.comacs.orgnih.gov |

Comparison with 1-Adamantyl Chlorothioformate

Substituting the oxygen atom of the chloroformate group with sulfur to form 1-adamantyl chlorothioformate (1-AdSCOCl) also provides insight into the reaction mechanism. The solvolysis of 1-adamantyl chlorothioformate in various hydroxylic solvents proceeds through two competing pathways: a solvolysis-ionization pathway forming a carboxylium ion intermediate [(1-AdSCO)⁺], and a solvolysis-decomposition pathway that proceeds via a 1-adamantyl carbocation (1-Ad⁺). grafiati.comresearchgate.net This is analogous to the dual mechanisms observed for this compound.

An in-depth examination of this compound reveals its significant role as a reagent in the field of advanced organic synthesis, particularly in the intricate chemistry of peptide synthesis. This stable, crystalline compound serves as an efficient precursor for the introduction of the 1-adamantyloxycarbonyl (Adoc) protecting group, a key player in the strategic construction of complex peptide chains.

Applications in Advanced Organic Synthesis

The study of the hydrolysis and solvolysis of 1-adamantyl fluoroformate provides significant insight into the mechanistic pathways available to tertiary alkyl haloformates. Unlike simpler primary or secondary alkyl fluoroformates that react almost exclusively via a bimolecular addition-elimination pathway, this compound exhibits more complex behavior due to the stability of the tertiary 1-adamantyl carbocation. nih.govmdpi.com

Research has established that the solvolysis of this compound proceeds through two competing reaction channels: a bimolecular addition-elimination pathway and a unimolecular ionization (solvolysis-decomposition) pathway. nih.govnih.gov The dominant pathway is highly dependent on the solvent's nucleophilicity and ionizing power. nih.gov

Ionization Pathway (SN1/Decomposition): In solvents with high ionizing power and low nucleophilicity, the reaction favors a unimolecular mechanism. This pathway involves the initial formation of a 1-adamantyl cation (1-Ad⁺) and a fluoroformate anion. The bulky adamantyl group promotes this ionization. The resulting carbocation is relatively stable and can be trapped by solvent molecules. This pathway is often accompanied by the loss of carbon dioxide. nih.gov The entropies of activation for this pathway are typically small negative or slightly positive values, which for this compound are in the range of -8.0 to -14.7 cal mol⁻¹ K⁻¹, contrasting with the much more negative values for bimolecular reactions. mdpi.com

Addition-Elimination Pathway (Bimolecular): In more nucleophilic solvents, a bimolecular mechanism can compete. This pathway involves the nucleophilic attack of a solvent molecule (e.g., ethanol (B145695), water) at the carbonyl carbon of the fluoroformate group, forming a tetrahedral intermediate. Subsequent elimination of the fluoride (B91410) ion and the adamantoxy group leads to the final products. nih.gov

The products obtained from the solvolysis of this compound are a direct reflection of these competing mechanisms. For instance, in the ethanolysis of this compound, a small amount of 1-adamantanol (B105290) (3.3%) has been observed, which is thought to arise from the reaction with trace amounts of moisture. The selectivity (S) value for the addition-elimination component in a 60% 2,2,2-trifluoroethanol (B45653) (TFE) - 40% ethanol mixture was reported to be 0.039, indicating a preference for attack by the more nucleophilic ethanol.

Table 1: Mechanistic Pathways and Products of this compound Solvolysis

| Mechanistic Pathway | Solvent Conditions | Key Intermediates | Typical Products |

| Ionization (SN1 / Decomposition) | High Ionizing Power, Low Nucleophilicity (e.g., aqueous TFE) | 1-Adamantyl cation (1-Ad⁺) | 1-Adamantanol (from H₂O), 1-Adamantyl ethers (from alcohol), Decomposition products |

| Addition-Elimination (Bimolecular) | High Nucleophilicity (e.g., aqueous ethanol) | Tetrahedral addition intermediate | 1-Adamantyl alkyl carbonates |

The unique stability and reactivity of fluoroformates have led to their increasing application in catalytic organic synthesis. acs.org this compound, in particular, has emerged as a valuable reagent in specific catalytic transformations, serving as an efficient source for carboxylation and for the introduction of the widely used 1-adamantyloxycarbonyl (Adoc) protecting group. nih.govnih.gov

A notable application is in the copper-hydride (CuH) catalyzed hydrocarboxylation of allenes. nih.govchemrxiv.org This method provides a route to α-chiral carboxylic acid derivatives, which are important in medicinal chemistry. In a study by Feng and Buchwald, commercially available this compound was successfully employed as the carboxylation reagent in the enantioselective hydrocarboxylation of 1-phenyl-1-methylallene. The reaction proceeded with high efficiency and selectivity, demonstrating the utility of this compound as a competent electrophile in this catalytic cycle. chemrxiv.org The use of the fluoroformate is advantageous as the regeneration of the LCuH catalyst from the resulting LCuF intermediate can proceed without the need for base additives that might be incompatible with other functional groups. chemrxiv.org

Table 2: CuH-Catalyzed Hydrocarboxylation of 1-Phenyl-1-methylallene using this compound

| Ligand | Product Yield | Enantiomeric Ratio (er) |

| (R,R)-Ph-BPE (L1) | 83% | Not specified |

| (R)-DTBM-SEGPHOS (L2) | 92% | 99:1 |

Data sourced from ChemRxiv and J. Am. Chem. Soc. nih.govchemrxiv.org

Furthermore, this compound is a key reagent for introducing the Adoc protecting group onto amino acids in peptide synthesis. nih.gov The Adoc group is valued for its stability under various conditions and can be removed under specific acidic conditions. The fluoroformate is considered an ideal reagent for the acylation of sensitive amino acids, such as the imidazole (B134444) function of histidine, providing the protected amino acid derivatives in high yields. nih.gov While often used stoichiometrically, its role as a highly reactive and selective acylation agent is crucial in the multi-step catalytic cycles of modern peptide synthesizers.

Advanced Spectroscopic Characterization and Analytical Techniques

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 1-adamantyl fluoroformate. The analysis of the IR spectrum reveals characteristic absorption bands that confirm the compound's structure. A key diagnostic feature is the strong carbonyl (C=O) stretching vibration of the fluoroformate group, which appears at a distinct wavenumber.

In a study comparing fluoroformates and chloroformates, the C=O stretch for a fluoroformate was observed at approximately 1830 cm⁻¹. nih.gov This is significantly higher than the typical carbonyl absorption of ketones and esters, indicating the strong electron-withdrawing effect of the adjacent fluorine atom. The spectrum would also be expected to show absorptions corresponding to the C-H and C-C bonds of the adamantyl cage structure.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Fluoroformate) | Stretch | ~1830 nih.gov |

| C-H (Adamantyl) | Stretch | ~2850-2950 |

| C-O | Stretch | Not specified in results |

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the adamantyl cage. Due to the high symmetry of the adamantane (B196018) structure, the protons can be grouped into distinct sets. The chemical shifts are influenced by their proximity to the electron-withdrawing fluoroformate group. The spectrum for this compound is available from spectral databases. nih.gov The protons on the adamantyl cage typically appear as broad multiplets in specific regions of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Adamantyl CH | Not specified in results | Multiplet |

The ¹³C NMR spectrum provides a map of the carbon skeleton. nih.gov The spectrum for this compound would show distinct signals for the different carbon environments within the adamantyl structure and the carbonyl carbon of the fluoroformate group. The quaternary carbon of the adamantyl group attached to the oxygen atom is expected to be significantly shifted downfield. The carbonyl carbon (C=O) would also exhibit a characteristic chemical shift, influenced by both the oxygen and fluorine atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| C=O (Fluoroformate) | Not specified in results |

| Quaternary C (Adamantyl) | Not specified in results |

| CH (Adamantyl) | Not specified in results |

¹H NMR Spectral Analysis

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification.nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its preparative separation. sielc.comsielc.com A common method involves reverse-phase (RP) HPLC. sielc.com

This analytical method is scalable and can be adapted for isolating impurities in preparative separation processes. sielc.comsielc.com For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase is typically substituted with a more volatile acid, such as formic acid. sielc.comsielc.com Commercial preparations of this compound often specify a purity of ≥90%, as determined by HPLC. sigmaaldrich.com

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. When coupled with Gas Chromatography (GC-MS), it provides a powerful analytical tool for identifying the compound. nih.gov The mass spectrum of this compound is available in the NIST (National Institute of Standards and Technology) spectral library. nih.gov

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Analysis Method | GC-MS | nih.gov |

| NIST Number | 237989 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 105 | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-Adamantyl fluoroformate relevant to experimental design?

- Answer: The compound (C₁₁H₁₅FO₂) is a solid with a melting point of 30–32°C and a purity ≥90%. Its structural rigidity from the adamantyl group enhances steric protection in synthetic applications. The SMILES string (

FC(=O)OC12C[C@H]3C[C@H](C[C@H](C3)C1)C2) and InChI key confirm its stereochemistry. Storage at 2–8°C is critical due to its flammability (flash point: 88°C) and skin corrosion hazards (Category 1B). Use PPE compliant with corrosion protocols and refer to batch-specific COA for handling details .

Q. How is this compound utilized in peptide synthesis?

- Answer: It acts as a carbonylating agent to introduce the 1-adamantyloxycarbonyl (Adoc) protective group. React with phenols or amines under anhydrous conditions (e.g., THF with pyridine as a base) to form stable Adoc-protected intermediates. The adamantyl group’s bulkiness improves resistance to acidic cleavage, making it suitable for orthogonal protection strategies. Post-synthesis, deprotection typically requires strong acids like TFA, though Adoc exhibits greater stability compared to adamantyl carbamates .

Q. What safety precautions are necessary when handling this compound?

- Answer: Due to its skin corrosion risk (Category 1B), use nitrile gloves, face shields, and fume hoods. Store in flammable corrosive storage (Class 8A) at 2–8°C. Avoid moisture to prevent hydrolysis and work under inert atmospheres (e.g., N₂) during synthesis. Emergency protocols should address spills with neutralizers like sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights have been gained from solvolysis studies of this compound?

- Answer: Solvolysis proceeds via competing pathways: (1) ionization (SN1-like) forming a carbocation-fluoroformate ion pair and (2) associative (SN2) mechanisms. Kinetic studies using the extended Grunwald-Winstein equation reveal solvent-dependent behavior. In aqueous acetone, the ionization pathway dominates (m = 0.41–0.45), while associative mechanisms are favored in less polar solvents. Ion-pair return is observed in ethanol, evidenced by minor adamantanol byproducts from trapped carbocations .

Q. How do solvent effects influence the reaction pathways of this compound solvolysis?

- Answer: Solvent ionizing power (Y) and nucleophilicity (N) dictate pathway dominance. High-Y solvents (e.g., 80% acetone-water) promote ionization, while low-Y solvents (e.g., methanol) favor bimolecular attack. Rate constants correlate linearly with Y in binary solvent systems. For example, in ethanol, the ionization pathway yields 3.3% adamantanol due to carbocation trapping, whereas trifluoroethanol enhances associative pathways via hydrogen bonding with the leaving group .

Q. How can contradictions in solvolysis product distributions be resolved methodologically?

- Answer: Contradictions arise from trace moisture or solvent impurities. Use gas chromatography (GC) at 10–20 half-lives to quantify products, subtracting background alcohol from moisture interference. For ethanolysis, subtract ~3% adamantanol attributable to ambient humidity. Reproduce results under rigorously anhydrous conditions (e.g., molecular sieves) and validate via Arrhenius plots across temperatures to isolate solvent effects .

Q. What spectroscopic and computational methods are suitable for characterizing this compound?

- Answer: Vibrational spectroscopy (IR) in helium nanodroplets resolves fluoroformate anion (FCO₂⁻) structures, identifying Fermi resonances and charge distribution. Computational methods (e.g., DFT) match experimental spectra, confirming electrostatic potentials at fluorine and oxygen sites. For the neutral ester, ¹⁹F NMR (δ ~ -60 ppm) and ¹³C NMR (adamantyl C=O at ~150 ppm) provide structural validation. High-resolution MS confirms molecular ions (m/z 198.24) .

Methodological Guidelines

- Kinetic Analysis: Apply the extended Grunwald-Winstein equation:

where = observed rate, = reference rate, = solvent ionizing power, = nucleophilicity. Use m values to distinguish mechanisms (m ~ 0.4 for ionization; m ~ 0.7 for associative) . - Synthetic Protocols: For Adoc protection, use 1.2 eq of this compound in THF with pyridine (0°C to RT, 2–4 hrs). Monitor by TLC (Rf shift) and purify via silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.